4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo-
Description
The compound "4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo-" (CAS: 939760-13-1) is a quinoline derivative featuring a carboxamide group at the 4-position of the quinoline core and a sulfonamide-containing substituent on the phenyl ring . Its structure combines a 1,2-dihydro-2-oxoquinoline scaffold with a sulfonamide moiety, which is known to enhance binding affinity to biological targets such as enzymes or receptors. The sulfonamide group may confer improved solubility or metabolic stability compared to other quinolinecarboxamides .
Properties
IUPAC Name |
2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c26-35(33,34)19-10-8-16(9-11-19)12-13-27-24(31)17-4-3-5-18(14-17)28-25(32)21-15-23(30)29-22-7-2-1-6-20(21)22/h1-11,14-15H,12-13H2,(H,27,31)(H,28,32)(H,29,30)(H2,26,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQNZYDCNYMMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-quinolinecarboxamide with 3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
4-Quinolinecarboxamide derivatives are recognized for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Studies have shown that 4-Quinolinecarboxamide derivatives exhibit significant cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases or receptors involved in cancer cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of 4-Quinolinecarboxamide effectively inhibited the growth of breast cancer cells through the modulation of apoptosis pathways .
Anti-inflammatory Effects
Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study : In vitro studies have shown that 4-Quinolinecarboxamide significantly decreases the production of tumor necrosis factor-alpha (TNF-α) in macrophages, highlighting its potential as an anti-inflammatory agent .
Neuropharmacology
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Neuroprotection
Emerging evidence suggests that 4-Quinolinecarboxamide may protect neuronal cells from oxidative stress-induced damage. Its role as an antagonist at certain neurotransmitter receptors could mitigate excitotoxicity associated with conditions like Alzheimer's disease.
Case Study : Research published in Neuropharmacology indicated that this compound reduced neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies have suggested that 4-Quinolinecarboxamide exhibits antimicrobial properties against various pathogens.
Bacterial Inhibition
The compound has shown effectiveness against certain strains of bacteria, potentially serving as a lead structure for developing new antibiotics.
Case Study : An investigation into the antibacterial activity of quinoline derivatives revealed that modifications to the 4-Quinolinecarboxamide structure enhanced its efficacy against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-Quinolinecarboxamide derivatives.
Modifications for Enhanced Activity
Research has focused on modifying functional groups on the quinoline core to improve potency and selectivity towards specific biological targets.
Data Table: SAR Insights
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinecarboxamides are a diverse class of compounds with varied substituents influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally or functionally related analogues:
Structural Analogues
Key Structural and Functional Differences
- Sulfonamide vs. Alkyl/Aryl Substituents: The target compound’s sulfonamide group distinguishes it from Dibucaine (diethylaminoethyl) and SB-277011 (tetrahydroisoquinoline).
- Position of Carboxamide: The target compound’s carboxamide is at the 4-position, whereas tasquinimod and related analgesics (e.g., N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) feature carboxamides at the 3-position. Positional differences significantly alter steric and electronic profiles, affecting target selectivity .
- Antiviral vs. CNS Activity: TO502-2403/CSFCII (2-phenyl-N-pyrazolyl-4-quinolinecarboxamide) inhibits viral replication, while SB-277011 targets CNS dopamine receptors. The target compound’s sulfonamide may redirect activity toward enzymes like carbonic anhydrases or proteases .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Dibucaine Hydrochloride | SB-277011 |
|---|---|---|---|
| Molecular Weight | ~500 (estimated) | 379.92 | 429.54 |
| Solubility | Likely moderate (sulfonamide) | High (ionizable amine) | Moderate (lipophilic groups) |
| Bioavailability | Undetermined | High (CNS penetration) | High (oral; rat model) |
| Metabolic Stability | Expected high (sulfonamide) | Moderate (ester hydrolysis) | High (stable amide bond) |
- Sulfonamide Impact: The sulfonamide group in the target compound may improve metabolic stability compared to ester-containing analogues (e.g., ’s 2-oxo-1,2-dihydroquinoline-4-carboxamide esters) .
- Polymorphism Considerations: Analgesic quinolinecarboxamides (e.g., N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) exhibit polymorphism, affecting solubility. The target compound’s rigid structure may reduce polymorphic forms .
Biological Activity
4-Quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo- (CAS No. 939760-13-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 4-Quinolinecarboxamide can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 382.43 g/mol
- Chemical Class : Quinoline derivatives with sulfonamide functionality
Anticancer Properties
Recent studies have highlighted the anticancer effects of 4-Quinolinecarboxamide against various cancer cell lines. The compound was synthesized and tested for its efficacy using the MTT assay on the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited significant cytotoxicity compared to the reference drug Doxorubicin (Dox) .
Table 1: Anticancer Activity of 4-Quinolinecarboxamide Derivatives
| Compound ID | IC50 (µM) | Comparison to Dox (IC50) | Cell Line Tested |
|---|---|---|---|
| 7b | 5.0 | Lower | MCF-7 |
| 7c | 3.5 | Lower | MCF-7 |
| 8a | 6.0 | Comparable | MCF-7 |
The mechanism by which 4-Quinolinecarboxamide exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
- Apoptotic Pathways : It activates caspase pathways, promoting programmed cell death .
- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in treated animal models .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 4-Quinolinecarboxamide suggests favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.913)
- Blood-Brain Barrier Penetration : Moderate probability (0.8903)
However, it is important to note that further studies are needed to fully understand its metabolism and potential toxic effects.
Case Studies
Several case studies have reported on the effectiveness of 4-Quinolinecarboxamide in clinical settings:
- Study on MCF-7 Cells :
- In Vivo Efficacy :
Q & A
Q. What synthetic methodologies are commonly employed for preparing quinoline-carboxamide derivatives like this compound?
Synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with amines using reagents like hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and triethylamine (TEA) in dimethylformamide (DMF). For example, amide bond formation between 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and substituted amines proceeds via activation with HBTU, achieving yields of 60–80% after purification by silica gel chromatography . Key steps include reflux conditions (24 hours) and characterization via NMR and mass spectrometry.
Q. How is the structural integrity of this compound validated post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS) are standard. For instance:
- 1H NMR : Signals for aromatic protons (δ 7.2–8.5 ppm), NH groups (δ 9.5–10.5 ppm), and methyl/methylene groups (δ 1.2–3.5 ppm).
- 13C NMR : Carbonyl peaks (C=Oamide at δ 165–172 ppm, C=Oquinoline at δ 161–165 ppm) and aromatic carbons (δ 120–145 ppm) confirm the core structure .
- HRMS : Molecular ion peaks ([M+H]+) align with calculated masses (e.g., C19H17FN2O4: 356.12 g/mol) .
Q. What in vitro assays are used to evaluate the antibacterial activity of quinoline-carboxamides?
Disk diffusion and microdilution (MIC) assays are standard. For example:
- Disk diffusion : Compounds are dissolved in DMSO, applied to Mueller-Hinton agar inoculated with bacterial strains (e.g., Acinetobacter baumannii), and zones of inhibition measured after 24 hours.
- MIC : Determined via microplate methods; e.g., compound 1a showed MIC = 77.5 µg/mL against A. baumannii .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonamide substitution) influence the compound’s biological activity?
The sulfonamide group at the phenyl-ethylamine moiety enhances hydrophilicity and potential hydrogen bonding with biological targets (e.g., enzymes or receptors). Comparative studies of analogs show that electron-withdrawing groups (e.g., Cl, F) on the quinoline core improve antibacterial potency by 30–50%, likely due to increased membrane permeability . For antiproliferative activity, bulky substituents (e.g., bromo-quinoline derivatives) correlate with enhanced apoptosis induction in cancer cells .
Q. What computational strategies are used to predict target interactions for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding to targets like topoisomerase II or kinase receptors. Key steps:
- Docking : The quinoline core aligns with hydrophobic pockets, while the sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Asp/Glu in ATP-binding sites).
- MD Simulations : 100-ns trajectories validate stability of ligand-receptor complexes, with RMSD < 2.0 Å indicating robust binding .
Q. How can contradictory data on biological activity (e.g., varying MIC values across studies) be resolved?
Discrepancies often arise from differences in assay conditions (e.g., bacterial strain variability, solvent effects). Mitigation strategies:
- Standardization : Use CLSI guidelines for MIC assays (e.g., fixed inoculum size: 5 × 10^5 CFU/mL).
- Solvent Controls : Include DMSO controls (<1% v/v) to rule out solvent toxicity .
- Structural Confirmation : Re-validate compound purity via HPLC (>95%) before testing .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
Key issues include:
- Coupling Efficiency : HBTU-mediated reactions may require excess amine (1.5 eq.) to drive amidation to completion.
- Purification : Silica gel chromatography is labor-intensive; switching to recrystallization (e.g., ethanol/DMF mixtures) improves scalability .
- Byproducts : Unreacted starting materials (e.g., quinoline-carboxylic acid) can be minimized via TLC monitoring .
Notes
- Methodological Rigor : Always cross-validate synthetic yields and bioactivity with orthogonal techniques (e.g., HPLC for purity, dose-response curves for IC50/MIC).
- Safety : Despite low acute toxicity (GHS Category: unclassified), handle with nitrile gloves and fume hoods due to potential sensitization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
